3-Bromo-5-(piperidin-1-ylmethyl)pyridine
Overview
Description
“3-Bromo-5-(piperidin-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.16 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 .Chemical Reactions Analysis
“this compound” participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature .Scientific Research Applications
Synthesis Techniques 3-Bromo-5-(piperidin-1-ylmethyl)pyridine is synthesized through various chemical reactions and methodologies. For instance, the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring is a method used for preparing compounds like 3-(1H-azol-1-yl)piperidines, closely related to the target compound (Shevchuk et al., 2012). Moreover, the catalytic hydrogenation of pyrrolylpyridine is used in the synthesis of related compounds like 3-(pyrrolidin-1-yl)piperidine, emphasizing the significance of catalytic processes in synthesizing such structures (Smaliy et al., 2011).
Chemical Analysis and Properties The compound's spectroscopic properties, including FT-IR, NMR, and UV techniques, have been studied, offering insights into its molecular structure and behavior. Quantum chemical methods have been employed to understand its properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and intermolecular interactions (Devi, Bishnoi & Fatma, 2020).
Biological and Medicinal Applications In the realm of medicine and biology, the compound's structural analogs have demonstrated significant activities. For example, certain structures related to this compound have shown good fungicidal and antiviral activities against pathogens like tobacco mosaic virus, highlighting the potential biomedical applications of these compounds (Li et al., 2015). Furthermore, the compound's analogs have been investigated for their receptor binding properties, which is crucial in drug design and pharmacological studies (Guca, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-(piperidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCJTZTBBYGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736578 | |
Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866327-70-0 | |
Record name | 3-Bromo-5-[(piperidin-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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